N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide
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Overview
Description
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of an indole derivative with a piperidine derivative. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with a piperidine derivative can be achieved using alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable and efficient synthetic routes. The Fischer indolisation followed by N-alkylation is a preferred method due to its high yield and operational simplicity. The use of microwave irradiation can further enhance the reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction and gene expression regulation . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, combining an indole moiety with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-5-7-12(2)19(11)16(20)18-15-10-17-14-9-4-3-8-13(14)15/h3-4,8-12,17H,5-7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJQEGRGFHAJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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